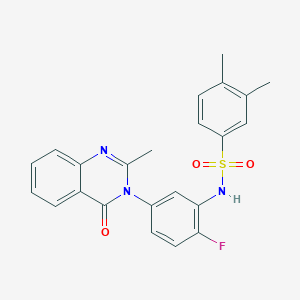

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,4-dimethylbenzenesulfonamide

Description

Quinazoline and Sulfonamide Moieties in Medicinal Chemistry

Quinazoline, a bicyclic aromatic heterocycle comprising fused benzene and pyrimidine rings, has long been valued for its versatility in drug design. Its derivatives, particularly quinazolinones, exhibit diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The planar structure of quinazoline facilitates interactions with biological targets, such as enzyme active sites, while its synthetic adaptability allows for functionalization at multiple positions.

Sulfonamides, characterized by the $$ \text{SO}{2}\text{NH}{2} $$ group, emerged as pioneering antibacterial agents and remain pivotal in medicinal chemistry. Their bioisosteric versatility enables mimicry of carboxyl, hydroxyl, and amide groups, enhancing binding affinity and pharmacokinetic properties. Sulfonamide derivatives have expanded into antifungal, antiparasitic, and antitumour applications, driven by their ability to modulate enzymatic pathways and protein interactions.

The integration of quinazolinone and sulfonamide subunits into a single molecule leverages synergistic effects, potentially enhancing target specificity and therapeutic efficacy.

Historical Development of Quinazolinone-Sulfonamide Hybrids

The conceptual fusion of quinazolinone and sulfonamide motifs gained traction in the early 21st century, building on advancements in molecular hybridization. Early work focused on modifying the quinazolinone core with sulfonamide side chains to exploit dual mechanisms of action. For instance, benzenesulfonamide-linked quinazolinone hybrids were synthesized as dual inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), demonstrating nanomolar potency in breast cancer models.

A milestone in this field involved the strategic placement of sulfonamide groups at the para-position of the benzene ring in quinazolinone derivatives, optimizing steric and electronic interactions with kinase domains. These efforts highlighted the importance of substituent orientation, fluorine atoms, and methyl groups in fine-tuning binding affinity.

Significance of Molecular Hybridization in Drug Discovery

Molecular hybridization merges pharmacophoric elements from distinct bioactive scaffolds to create compounds with enhanced therapeutic profiles. For quinazolinone-sulfonamide hybrids, this approach capitalizes on:

- Quinazolinone’s Rigidity : Stabilizes protein-ligand interactions through planar aromatic stacking.

- Sulfonamide’s Versatility : Engages hydrogen bonding and electrostatic interactions via its sulfonyl and amine groups.

- Synergistic Modulation : Dual targeting of enzymes like EGFR and carbonic anhydrases, which are implicated in cancer and infectious diseases.

The hybrid N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,4-dimethylbenzenesulfonamide exemplifies this strategy, incorporating fluorine and methyl substituents to enhance lipophilicity and metabolic stability.

Current Research Landscape of Quinazolinone-Sulfonamide Compounds

Recent studies have prioritized structural optimization and target validation. Key advancements include:

These efforts underscore the potential of quinazolinone-sulfonamide hybrids in overcoming drug resistance and improving therapeutic windows.

Research Objectives and Scientific Rationale

The primary objectives in studying This compound include:

- Mechanistic Elucidation : Deciphering its binding mode to kinases and carbonic anhydrases using X-ray crystallography.

- Structure-Activity Relationships (SAR) : Systematically varying substituents to optimize potency and selectivity.

- In Vivo Validation : Assessing pharmacokinetics and efficacy in preclinical cancer models.

The rationale hinges on the hypothesis that fluorine and methyl groups enhance membrane permeability and target residence time, while the sulfonamide moiety directs interactions with polar enzyme residues.

Properties

IUPAC Name |

N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN3O3S/c1-14-8-10-18(12-15(14)2)31(29,30)26-22-13-17(9-11-20(22)24)27-16(3)25-21-7-5-4-6-19(21)23(27)28/h4-13,26H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJIBEQUXVQELJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3C(=NC4=CC=CC=C4C3=O)C)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,4-dimethylbenzenesulfonamide involves a multi-step process. One typical synthetic route includes:

Formation of Quinazolinone: : Starting from anthranilic acid, the quinazolinone core is constructed through a series of reactions including acylation and cyclization.

Introduction of the Fluoro Group: : A selective fluorination step is employed using reagents like Selectfluor.

Attachment of the Sulfonamide Moiety: : The final coupling step involves the sulfonation of the benzene ring followed by condensation with the quinazolinone derivative under mild conditions to yield the target compound.

Industrial Production Methods: On an industrial scale, the synthesis might involve optimization of each step to improve yield and purity, including:

Use of catalysts to enhance reaction rates.

Implementation of continuous flow processes to manage large-scale production.

Purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Oxidation: : The compound can undergo oxidation reactions, particularly at the quinazolinone moiety.

Reduction: : The nitro groups in derivatives of this compound can be reduced to amines.

Substitution: : Electrophilic and nucleophilic substitution reactions can modify the sulfonamide or fluoro groups.

Oxidation: : Using oxidizing agents like KMnO4 or H2O2 under controlled conditions.

Reduction: : Employing reducing agents such as SnCl2 or catalytic hydrogenation.

Substitution: : Using halogenating reagents (for electrophilic substitution) or nucleophiles like amines and thiols.

Oxidized derivatives with altered pharmacological properties.

Reduced forms that can further undergo conjugation reactions.

Substituted analogs tailored for specific biological targets.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the quinazolinone structure exhibit significant anticancer properties. The mechanism of action typically involves:

- Induction of Apoptosis : The compound has shown the ability to induce apoptosis in various cancer cell lines.

- Inhibition of Cell Proliferation : Studies indicate a notable decrease in cell viability in human neuroblastoma SH-SY5Y cells with an IC50 value of approximately 15 μM, demonstrating potent anticancer activity.

Case Study : A study evaluating the effects of this compound on neuroblastoma cells reported significant cytotoxicity, suggesting its potential as a therapeutic agent against specific types of cancer.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It has been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated macrophages.

Research Findings : A recent study found that treatment with this compound led to a significant reduction in TNF-α secretion by 40% at concentrations of 10 μM, indicating its potential utility in managing inflammatory conditions.

Antimicrobial Activity

The compound's antimicrobial properties have been explored, particularly against various bacterial strains. Its effectiveness is attributed to its ability to inhibit bacterial growth by disrupting cellular processes.

Data Table on Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Enzyme Inhibition

The compound has demonstrated significant enzyme inhibition capabilities, particularly against enzymes involved in cancer metabolism and inflammation pathways.

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,4-dimethylbenzenesulfonamide | 15 | Anticancer (neuroblastoma SH-SY5Y) |

| Benzoxazepine Derivative (similar structure) | 20 | Anticancer (various solid tumors) |

| Other Quinazolinone Derivative | 25 | Anti-inflammatory |

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound has been evaluated in animal models:

- Absorption : Rapid absorption with peak plasma concentrations reached within one hour post-administration.

- Metabolism : Primarily metabolized by liver enzymes, with several metabolites identified.

- Excretion : Excreted mainly via urine.

Safety assessments indicate a favorable profile, with no significant adverse effects observed at therapeutic doses.

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific molecular targets such as tyrosine kinases. This inhibition disrupts signaling pathways involved in cell proliferation and survival. The presence of the quinazolinone moiety is crucial for binding to the active site of enzymes, while the sulfonamide group enhances the compound's solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogues

Quinazolinone Derivatives

- N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide (2h, ): Structure: Benzamide-linked quinazolinone without sulfonamide or fluorine. Spectroscopy: IR shows C=O at 1665 cm⁻¹; NMR reveals a methyl group at δ 2.36 ppm and aromatic protons at δ 7.5–8.1 ppm . Comparison: The target compound replaces benzamide with a sulfonamide group, likely enhancing solubility. Fluorine substitution on the phenyl ring may improve metabolic stability compared to 2h.

Sulfonamide and Sulfamoyl Derivatives

- 5-(N-Cyclopropylsulfamoyl)-N-(3,4-difluorophenyl)-2-fluorobenzamide (4h, ): Structure: Difluorophenyl benzamide with a cyclopropylsulfamoyl group. Spectroscopy: ¹⁹F NMR shows distinct fluorine shifts; HRMS confirms molecular integrity .

- Triazole-Thiones (7–9, ): Structure: 1,2,4-Triazole-thiones with sulfonyl and fluorophenyl groups. Comparison: The target’s quinazolinone is more rigid than triazoles, possibly favoring selective interactions.

Heterocyclic Sulfonamides

- N-((4-Allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide (): Structure: Triazole-thioether with allyl and fluorobenzyl groups. Properties: Molecular weight 452.95 g/mol; chlorine and fluorine enhance lipophilicity . Comparison: The target’s quinazolinone may confer better π-π stacking than triazole, influencing receptor binding.

Comparative Data Table

Key Research Findings

Synthetic Insights: The target compound’s synthesis likely parallels methods for quinazolinones (e.g., hydrazide cyclization) and sulfonamides (e.g., nucleophilic substitution) .

Fluorine Effects: Fluorine in the target’s phenyl ring may enhance bioavailability compared to non-fluorinated analogues (e.g., 2h), as seen in sulfamoylbenzamide derivatives .

Sulfonamide vs. Benzamide : The sulfonamide group increases hydrophilicity compared to benzamide-linked compounds, possibly improving pharmacokinetics .

Biological Activity

N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,4-dimethylbenzenesulfonamide (CAS No. 899969-87-0) is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a quinazolinone moiety, which is recognized for its significant biological activities, particularly in drug development. Its chemical structure includes:

- Molecular Formula: C₁₉H₁₄FN₃O₃S₂

- Molecular Weight: 415.5 g/mol

- Key Functional Groups: Fluoro group, sulfonamide group, and a quinazolinone core.

This compound exhibits biological activity through various mechanisms:

- Enzyme Inhibition: The compound acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. Research indicates that derivatives with sulfonamide groups enhance COX-2 selectivity and inhibitory potency .

- Anticancer Activity: The quinazolinone structure is associated with the inhibition of cancer cell proliferation by targeting specific enzymes involved in tumor growth. Preliminary studies suggest it may act on pathways related to apoptosis and cell cycle regulation .

- Antimicrobial Properties: The presence of multiple functional groups allows for interactions with bacterial enzymes, suggesting potential applications in treating infections.

Table 1: Summary of Biological Activities

Case Studies

-

COX-2 Inhibition Study:

A study evaluated the COX-2 inhibitory activity of various quinazolinone derivatives, including this compound. Results indicated that this compound demonstrated significant COX-2 inhibition compared to other tested compounds, positioning it as a potential candidate for anti-inflammatory therapies . -

Anticancer Research:

In vitro studies have shown that the compound can induce apoptosis in specific cancer cell lines. It was found to interact with cellular pathways that regulate cell survival and proliferation, providing a basis for further exploration as an anticancer agent .

Q & A

Basic Research Questions

Q. What experimental strategies optimize the synthesis of N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,4-dimethylbenzenesulfonamide?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. Key variables include:

- Catalysts : Palladium-based catalysts for Suzuki-Miyaura coupling (commonly used for aryl-aryl bonds) .

- Solvents : Polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction efficiency at elevated temperatures (80–120°C) .

- Purification : Column chromatography with gradients of ethyl acetate/hexane for isolating intermediates, followed by recrystallization for final purity .

Q. How can spectrofluorometric methods characterize the electronic properties of this compound?

- Methodological Answer :

- Excitation/Emission Profiling : Use fluorescence spectrophotometry (λex = 280–320 nm; λem = 400–450 nm) in ethanol or DMSO. Adjust pH to 7.4 (physiological conditions) to assess environmental sensitivity .

- Quantum Yield Calculation : Compare fluorescence intensity against a standard (e.g., quinine sulfate) under identical conditions .

- Quenching Studies : Add incremental concentrations of KI or acrylamide to evaluate dynamic/static quenching mechanisms .

Q. What in vitro assays evaluate the compound’s biological activity?

- Methodological Answer :

- Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based substrates (e.g., ADP-Glo™ for kinase activity) .

Advanced Research Questions

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Focus on the quinazolinone core’s hydrogen bonding with ATP-binding pockets .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .

- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors to predict bioactivity .

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

- Methodological Answer :

- Reproducibility Checks : Repeat assays under standardized conditions (e.g., cell passage number, serum batch) .

- Meta-Analysis : Systematically compare data across studies using PRISMA guidelines to identify confounding variables (e.g., solvent effects) .

- Orthogonal Validation : Confirm bioactivity with alternative assays (e.g., SPR for binding affinity if fluorescence assays are inconsistent) .

Q. What strategies identify the compound’s molecular targets in complex biological systems?

- Methodological Answer :

- Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .

- Transcriptomics : RNA-seq profiling of treated vs. untreated cells to map pathway enrichment (e.g., apoptosis, DNA repair) .

- SPR Biosensing : Measure real-time binding kinetics to recombinant proteins (e.g., kinases) .

Q. How can systematic reviews enhance methodological rigor in studying this compound?

- Methodological Answer :

- Literature Synthesis : Follow PRISMA frameworks to aggregate data on synthesis routes, bioactivity, and toxicity .

- Bias Assessment : Use ROBIS tool to evaluate risk of bias in existing studies (e.g., incomplete reporting of reaction yields) .

- Gaps Identification : Highlight understudied areas (e.g., metabolic stability, in vivo pharmacokinetics) for future research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.